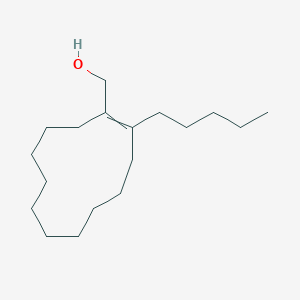

(2-Pentylcyclododec-1-en-1-yl)methanol

Description

(2-Pentylcyclododec-1-en-1-yl)methanol is a branched cyclic alcohol characterized by a cyclododecene backbone substituted with a pentyl group at the 2-position and a hydroxymethyl group at the 1-position. Structural determination of such complex molecules often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

CAS No. |

85585-70-2 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

(2-pentylcyclododecen-1-yl)methanol |

InChI |

InChI=1S/C18H34O/c1-2-3-10-13-17-14-11-8-6-4-5-7-9-12-15-18(17)16-19/h19H,2-16H2,1H3 |

InChI Key |

ZQPFRTGZBVXZMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(CCCCCCCCCC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pentylcyclododec-1-en-1-yl)methanol likely involves the cyclization of a suitable dodecene precursor followed by the introduction of the pentyl group and the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, large-scale distillation, and purification processes to ensure consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

(2-Pentylcyclododec-1-en-1-yl)methanol may undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The double bond in the cyclododecene ring can be reduced to form a saturated ring.

Substitution: The methanol group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products

Oxidation: (2-Pentylcyclododec-1-en-1-yl)aldehyde or (2-Pentylcyclododec-1-en-1-yl)carboxylic acid.

Reduction: (2-Pentylcyclododecane-1-yl)methanol.

Substitution: Various ethers or esters depending on the nucleophile used.

Scientific Research Applications

(2-Pentylcyclododec-1-en-1-yl)methanol could have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying lipid interactions due to its hydrophobic nature.

Medicine: Investigating its potential as a drug intermediate or active pharmaceutical ingredient.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (2-Pentylcyclododec-1-en-1-yl)methanol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with lipid membranes or specific enzymes. In a chemical context, its reactivity would be influenced by the functional groups present.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5, EC 618-541-1) serves as a comparative example due to its inclusion in the provided evidence . While both compounds contain alcohol functional groups, their structural frameworks differ significantly:

| Property | (2-Pentylcyclododec-1-en-1-yl)methanol | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |

|---|---|---|

| Core Structure | Cyclododecene ring with pentyl substituent | Phenoxy-ethoxy ethanol with branched alkyl chain |

| Functional Groups | Primary alcohol (hydroxymethyl) | Secondary alcohol (ethoxy-ethanol) |

| Molecular Complexity | High (macrocyclic) | Moderate (linear ether-alcohol) |

| Hydrophobicity | Likely higher due to bulky cyclododecene | Lower due to polar ethoxy groups |

| Typical Applications | Potential use in fragrances/materials | Surfactants, emulsifiers (inferred from structure) |

Physicochemical Properties (Inferred)

| Parameter | This compound | 2-(2-[4-(...)]ethoxy)ethanol |

|---|---|---|

| Boiling Point | High (due to macrocyclic structure) | Moderate |

| Solubility | Low in water, high in organic solvents | Moderate in polar solvents |

| Stability | Stable under inert conditions | May hydrolyze under acidic/basic |

Note: Exact values are unavailable in the provided evidence; inferences are based on structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.